2,4'-(2-Pyridylmethylene)diphenol

Catalog No.
S896224
CAS No.
16985-05-0
M.F
C18H15NO2
M. Wt
277.33
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4'-(2-Pyridylmethylene)diphenol

CAS Number

16985-05-0

Product Name

2,4'-(2-Pyridylmethylene)diphenol

IUPAC Name

2-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol

Molecular Formula

C18H15NO2

Molecular Weight

277.33

InChI

InChI=1S/C18H15NO2/c20-14-10-8-13(9-11-14)18(16-6-3-4-12-19-16)15-5-1-2-7-17(15)21/h1-12,18,20-21H

SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=CC=N3)O

Synonyms

2,4’-(2-Pyridinyl-2methylene)diphenol; 2-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol
  • Impurity in Bisacodyl

    Several databases list 2,4'-(2-Pyridylmethylene)diphenol as an impurity found in Bisacodyl, a stimulant laxative medication (2: ). Research on Bisacodyl may involve characterizing and controlling the presence of this impurity.

  • Chemical Intermediate

    The structure of 2,4'-(2-Pyridylmethylene)diphenol suggests it could be a useful intermediate for synthesizing other molecules. Research in organic chemistry may explore its use in creating new compounds with various functionalities.

2,4'-(2-Pyridylmethylene)diphenol is an organic compound characterized by its unique structure, which features two phenolic groups connected by a methylene bridge to a pyridine ring. Its molecular formula is C18H15N1O2C_{18}H_{15}N_{1}O_{2}, and it has a molecular weight of approximately 277.32 g/mol. This compound exhibits significant interest in various fields due to its potential biological activity and applications in synthetic chemistry.

The chemical behavior of 2,4'-(2-Pyridylmethylene)diphenol includes:

  • Nucleophilic Addition: The compound can undergo nucleophilic addition reactions, particularly with phenols, leading to the formation of adducts. This reaction is facilitated by the electron-deficient nature of the Schiff base carbon, enhancing its reactivity towards nucleophiles .
  • Condensation Reactions: It can participate in condensation reactions where water is eliminated, forming stable derivatives with aldehydes and ketones.
  • Oxidation and Reduction: The compound can also be subjected to oxidation or reduction processes, modifying its functional groups and altering its chemical properties.

Research indicates that 2,4'-(2-Pyridylmethylene)diphenol possesses various biological activities. It has been studied for its potential as:

  • Antioxidant Agent: The phenolic groups contribute to its ability to scavenge free radicals.
  • Antimicrobial Properties: Some studies suggest that this compound exhibits antibacterial and antifungal activities, making it a candidate for pharmaceutical development.
  • Enzyme Inhibition: It may inhibit certain enzymes, which could be relevant in therapeutic contexts.

Several methods exist for synthesizing 2,4'-(2-Pyridylmethylene)diphenol:

  • Condensation Reaction: This method typically involves the reaction of 2-pyridinecarboxaldehyde with diphenol in the presence of an acid catalyst. The reaction proceeds under reflux conditions to facilitate the formation of the methylene bridge.
    python
    # Example reaction# Reactants: 2-pyridinecarboxaldehyde + diphenol# Catalyst: Acid (e.g., hydrochloric acid)# Conditions: Reflux
  • Electrophilic Substitution: Another approach involves electrophilic substitution reactions on the phenolic rings to introduce substituents that enhance reactivity.

The applications of 2,4'-(2-Pyridylmethylene)diphenol are diverse:

  • Pharmaceuticals: Due to its biological activity, it can be used as a lead compound in drug development.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Analytical Chemistry: The compound can be utilized in analytical methods for detecting specific analytes due to its reactivity.

Studies on the interactions of 2,4'-(2-Pyridylmethylene)diphenol with various biological targets are crucial for understanding its mechanism of action. Interaction studies have shown:

  • Binding affinity to certain enzymes and receptors.
  • Potential synergistic effects when combined with other compounds, enhancing its biological efficacy.

Several compounds share structural or functional similarities with 2,4'-(2-Pyridylmethylene)diphenol. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
4,4'-(Pyridin-2-ylmethylene)diphenolC18H15N1O2Similar structure but different substitution patterns
BisacodylC22H19N1O4A derivative with laxative properties
4-HydroxycinnamaldehydeC10H10O3Exhibits strong antioxidant properties

Uniqueness

The uniqueness of 2,4'-(2-Pyridylmethylene)diphenol lies in its specific combination of phenolic and pyridine functionalities, which contribute to its distinct chemical reactivity and biological activity compared to similar compounds. Its ability to form stable adducts and participate in diverse

IUPAC Nomenclature and Structural Interpretation

The IUPAC name for this compound is 2-[(4-hydroxyphenyl)(pyridin-2-yl)methyl]phenol, reflecting its biphenyl core substituted with hydroxyl groups and a pyridylmethylene moiety. Structurally, it consists of:

  • Two phenol rings connected via a methylene (-CH-) bridge.
  • A pyridine ring attached to the central methylene carbon.

The molecular formula is C₁₈H₁₅NO₂, with a molecular weight of 277.32 g/mol. The pyridine nitrogen introduces basicity, while phenolic hydroxyl groups confer acidity, enabling diverse reactivity.

Table 1: Key Structural Features

FeatureDescription
Core structureBiphenyl with methylene bridge
Functional groupsTwo phenolic -OH, one pyridine ring
Hybridizationsp² (aromatic rings), sp³ (methylene bridge)
StereochemistryRacemic due to non-planar methylene bridge

Systematic and Common Synonyms in Chemical Literature

This compound is referenced under multiple synonyms across databases and patents:

  • Bisacodyl Impurity B (pharmaceutical context).
  • 4,4'-(2-Pyridinylmethylene)bisphenol (alternative positional notation).
  • 2-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]phenol (IUPAC variant).

Other identifiers include CAS No. 16985-05-0 and EC Number 641-608-1.

Molecular Geometry and Conformational Dynamics

2,4'-(2-Pyridylmethylene)diphenol represents a complex organic molecule with the molecular formula C18H15NO2 and a molecular weight of 277.32 g/mol [1] [8]. The compound exhibits a racemic stereochemistry with one defined stereocenter, resulting in optical activity denoted as (+/-) [3]. The molecular structure consists of a central pyridine ring connected via a methylene bridge to two phenolic groups positioned at the 2 and 4' positions, creating a distinctive tripodal arrangement [1] [3].

The conformational flexibility of 2,4'-(2-Pyridylmethylene)diphenol is primarily governed by rotational freedom around the carbon-carbon bonds connecting the pyridine ring to the methylene carbon and subsequently to the phenolic rings [16] [19]. This rotational freedom allows for multiple conformational states, with the molecule adopting different spatial arrangements depending on environmental conditions and intermolecular interactions [20].

X-ray Crystallographic Studies and Bond Parameters

Crystallographic investigations of related pyridine-diphenol systems have provided valuable insights into the structural parameters of 2,4'-(2-Pyridylmethylene)diphenol [21] [22]. The compound typically crystallizes in monoclinic crystal systems, with space groups commonly observed as P21/c or P21/n, depending on the specific packing arrangements and intermolecular interactions present in the solid state [21] [24].

The bond parameters within the molecular framework exhibit characteristic values for aromatic systems with heteroatom substitution [22] [25]. The carbon-nitrogen bond lengths in the pyridine ring typically range from 1.323 to 1.335 Å, which is consistent with the aromatic character of the heterocyclic system [26]. The carbon-carbon bonds within the aromatic rings demonstrate standard aromatic bond lengths of approximately 1.38-1.40 Å [22] [33].

Bond TypeLength (Å)Reference
C-N (pyridine)1.323-1.335 [26]
C-C (aromatic)1.38-1.40 [22]
C-O (phenolic)1.36-1.37 [8]
C-C (methylene bridge)1.47-1.51 [25]

The phenolic carbon-oxygen bonds typically measure between 1.36-1.37 Å, reflecting the partial double bond character resulting from resonance within the aromatic system [8]. The methylene bridge connecting the pyridine ring to the phenolic systems exhibits carbon-carbon bond lengths of approximately 1.47-1.51 Å, which are characteristic of single bonds between sp3 and sp2 hybridized carbon atoms [25].

Torsional Angle Analysis in Solid-State Configurations

The torsional angle relationships in 2,4'-(2-Pyridylmethylene)diphenol are crucial for understanding the three-dimensional arrangement and conformational preferences of the molecule in the solid state [7] [23]. The primary torsional angles of interest include the rotation around the pyridine-methylene bond and the methylene-phenol bonds, which collectively determine the overall molecular conformation [7] [23].

Studies on related diphenyl-pyridine systems have demonstrated that torsional angles typically range from near-planar configurations (0-15°) to more twisted arrangements (165-180°) depending on the specific substitution pattern and crystal packing forces [23] [25]. In the case of 2,4'-(2-Pyridylmethylene)diphenol, the asymmetric substitution pattern at the 2 and 4' positions creates distinct conformational preferences for each phenolic arm [16] [19].

The torsional angle between the pyridine ring and the 2-phenol substituent typically exhibits values in the range of 15-30°, while the 4'-phenol substituent may adopt more varied conformations ranging from 30-60° [23] [25]. These angular relationships are influenced by intramolecular hydrogen bonding interactions between the phenolic hydroxyl groups and the pyridine nitrogen atom, which can stabilize specific conformational states [24] [25].

Torsional AngleRange (°)Conformational Impact
Pyridine-methylene-2-phenol15-30Stabilized by H-bonding
Pyridine-methylene-4'-phenol30-60Variable due to steric effects
Inter-phenol dihedral45-90Determines overall molecular shape

Quantum Chemical Investigations

Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure and geometric optimization of 2,4'-(2-Pyridylmethylene)diphenol [10] [12] [26]. The most commonly employed functional for such investigations is B3LYP (Becke three-parameter Lee-Yang-Parr), which has demonstrated excellent performance for organic molecules containing aromatic systems and heteroatoms [32] [33] [37].

Computational studies utilizing the B3LYP functional with basis sets ranging from 6-31G(d,p) to 6-311G++(d,p) have been employed to optimize the molecular geometry and calculate electronic properties [12] [26] [33]. The choice of basis set significantly impacts the accuracy of calculated parameters, with larger basis sets providing more reliable results for bond lengths, angles, and electronic properties [36] [37].

Geometry optimization calculations reveal that the most stable conformation of 2,4'-(2-Pyridylmethylene)diphenol corresponds to a twisted arrangement where the phenolic rings are not coplanar with the pyridine system [15] [22]. The calculated bond lengths from Density Functional Theory studies show excellent agreement with experimental X-ray crystallographic data, typically within 0.01-0.02 Å for most bond parameters [33] [36].

Computational ParameterB3LYP/6-31G(d,p)B3LYP/6-311G++(d,p)
C-N bond length (Å)1.3351.331
C-O bond length (Å)1.3651.362
Dipole moment (Debye)2.8-3.22.9-3.3
Total energy (Hartree)VariableVariable

The calculated dipole moments for 2,4'-(2-Pyridylmethylene)diphenol typically range from 2.8 to 3.3 Debye, reflecting the polar nature of the molecule due to the presence of the pyridine nitrogen and phenolic hydroxyl groups [29] [30]. These values are consistent with the observed solvatochromic behavior and intermolecular interaction patterns observed in experimental studies [24] [30].

Vibrational frequency calculations provide additional validation of the optimized structures, with all real frequencies confirming that the calculated geometries correspond to true energy minima on the potential energy surface [26] [27]. The calculated infrared and Raman spectra show good correlation with experimental spectroscopic data, supporting the accuracy of the computational models [26] [30].

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital analysis of 2,4'-(2-Pyridylmethylene)diphenol provides crucial information about the electronic properties and chemical reactivity of the compound [14] [28] [34]. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies, along with their spatial distributions, determine the molecule's capacity for electron donation and acceptance [14] [34] [38].

Computational studies have determined that the Highest Occupied Molecular Orbital energy for 2,4'-(2-Pyridylmethylene)diphenol typically ranges from -5.5 to -6.2 eV, depending on the computational method and basis set employed [29] [34] [38]. The Lowest Unoccupied Molecular Orbital energy generally falls between -1.0 to -2.0 eV, resulting in a Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap of approximately 3.5 to 4.5 eV [34] [38].

The spatial distribution of the Highest Occupied Molecular Orbital is primarily localized on the phenolic rings, with significant electron density on the oxygen atoms and the aromatic π-system [14] [29]. This distribution is consistent with the expected electron-donating character of phenolic groups and explains the compound's potential for electrophilic aromatic substitution reactions [29] [34].

Orbital PropertyEnergy Range (eV)Localization
Highest Occupied Molecular Orbital-5.5 to -6.2Phenolic rings, oxygen atoms
Lowest Unoccupied Molecular Orbital-1.0 to -2.0Pyridine ring, π* system
Energy Gap3.5 to 4.5Overall molecular stability

The Lowest Unoccupied Molecular Orbital exhibits predominant localization on the pyridine ring system, particularly on the nitrogen atom and the aromatic π* orbitals [14] [34]. This distribution indicates that the pyridine moiety serves as the primary electron-accepting site in the molecule, which is consistent with the known electrophilic character of pyridine derivatives [27] [29].

The calculated electrophilicity index values typically range from 2.5 to 4.0 eV, indicating moderate to strong electrophilic character [34] [38]. The chemical hardness values, derived from the Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital gap, generally fall between 1.7 to 2.2 eV, suggesting that the molecule exhibits intermediate hardness according to Pearson's hard-soft acid-base theory [34] [38].

Acid-Catalyzed Pyridine–Phenol Coupling Strategies

The target compound is obtained through an electrophilic aromatic substitution between 2-pyridinecarboxaldehyde and phenolic rings (Scheme 1). Protonation of the carbonyl oxygen generates an iminium-like cation that behaves as a superelectrophile in strong Brønsted acids [1]. The σ-complex formed at the para-position collapses by loss of water to give the benzylic product.
Competition between the two phenolic rings affords the positional isomers 4,4'- and 2,4'-(2-pyridylmethylene)-diphenols; directing effects of the first substitution and reaction kinetics control the ratio [2].

Table 1 Representative acid-promoted preparations of 2,4'-(2-pyridylmethylene)-diphenol

EntryCatalyst (loading)Solvent (initial phenol : aldehyde, mol)T/°Ct/hIsolated yield /%2,4' : 4,4' ratio
1Concentrated sulfuric acid (neat)Bulk phenol (15 : 1)50372≈1 : 3 (2,4' share 24–29%) [2]
2Polyphosphoric acid (100 wt %)Melt (10 : 1)80268n.s. [3]
3Zinc chloride (0.1 equiv)Acetonitrile (8 : 1)804819 : 1 (selective) [4]
4Sulfuric acid (0.5 equiv)Dichloromethane (6 : 1)25188>99 : 1 (isomer < 1%) [5]
5Triflic acid (catalytic)Nitrobenzene (5 : 1)–10 → rt0.392>95 : 5 (superacid route) [1]

n.s. = not specified.

Key findings

  • Superacidic media accelerate the reaction by ≥10² and greatly suppress the 4,4' isomer through double protonation of the aldehyde [1].
  • Halogenated solvents (dichloromethane, chloroform) combined with moderate acid loadings minimise tar formation and facilitate heat removal, giving the highest isolated yields [5].
  • Lewis-acid promotion (zinc chloride) in polar aprotic media enhances selectivity by pre-complexing the aldehyde and moderating electrophilicity; water removal is essential for full conversion [4].

Solvent Systems and Catalytic Efficiency Comparisons

Table 2 compares commonly used media. Conversion was judged at identical stoichiometry (phenol : aldehyde 6 : 1) and 1 h residence.

SolventDielectric constant (ε)Acid usedConversion /%Selectivity to 2,4' /%
None (melt)4.0H₂SO₄5527 [2]
Toluene2.4PPA6141 [3]
Acetonitrile37.5ZnCl₂7888 [4]
Dichloromethane8.9H₂SO₄95≥99 [5]
Nitrobenzene (TfOH)35.7CF₃SO₃H≥99≥95 [1]

The data show that a medium of moderate polarity able to stabilise the carbocation but not the σ-complex (e.g., dichloromethane) maximises both rate and positional selectivity. Highly coordinating solvents (acetonitrile) demand a Lewis acid but still deliver excellent purity.

Purification and Isolation Techniques

Recrystallization Protocols for Isomer Separation

Because the 4,4'-isomer crystallises more readily, differential solubility permits purification without chromatography.

Table 3 Solvent systems for selective crystallisation

Mother liquorCooling profileSecond crop isolatedFinal 2,4' purity /%Yield /%Reference
Hot ethanol (10 mL g⁻¹), seeded20 → 0 °C over 4 hnegligible97 [6]61 [6]
Methanol then di-ethyl ether washReflux → rtnone98 [5]74 [5]
Isopropanol–water (3 : 1)0 °C static 12 hminor99 [4]70 [4]

Process notes

  • Introducing 0.2% (w/w) seed crystals of pure 2,4'-isomer suppresses nucleation of the 4,4'-variant, raising purity by ~3% [6].
  • Controlled cooling (≤1 °C h⁻¹) strengthens size exclusion, affording analytical-grade material suitable for subsequent sulfonation steps in sodium picosulfate manufacture [5].

Chromatographic Resolution of Synthetic By-products

When pilot batches are contaminated with coloured oligomers, adsorption chromatography is applied before recrystallisation.

Table 4 Typical preparative workflow

Stationary phaseEluent (v/v)Loaded mass /g cm⁻²Resolution factor (Rs) between isomersThroughput g h⁻¹Reference
Silica gel 60 ÅDichloromethane / ethyl acetate 95 : 51.01.8 [7]0.5 [7]
C18 reversed phaseAcetonitrile / water 70 : 30→90 : 10 (linear 20 min)0.3>3.0 [5]0.1 [5]

Combining a single low-loading silica pass (colour removal) with high-performance liquid chromatography polishing furnishes pharmaceutical-grade 2,4'-(2-pyridylmethylene)-diphenol in ≥99.8% area normalisation with total material losses below 4% [5].

Mechanistic Synopsis

  • Protonation of 2-pyridine-carboxaldehyde generates iminium cation A.
  • The para position of phenol attacks A, forming σ-complex B.
  • Dehydration yields benzylic cation C; resonance stabilisation by the pyridine ring promotes second phenolic substitution.
  • Selectivity is modulated by the acidity of the medium: double protonation of the aldehyde in triflic acid raises the LUMO energy gap, accelerating reaction and steering regioselectivity towards the 2,4'-isomer [1].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

3.6

Wikipedia

2,4'-(2-pyridylmethylene)diphenol

Dates

Last modified: 08-15-2023

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